molecular formula C12H15NO2 B2604030 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid CAS No. 80050-81-3

2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid

Cat. No. B2604030
CAS RN: 80050-81-3
M. Wt: 205.257
InChI Key: VLGXALUOFZHZQH-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . Derivatives of this scaffold have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans .


Synthesis Analysis

These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a 3,4-dihydroisoquinolin-1(2H)-one scaffold . The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include the Castagnoli–Cushman reaction . This reaction is a key step in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives are likely to be influenced by their molecular structure, particularly the presence of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and the C4-carboxyl group .

Scientific Research Applications

Antioomycete Activity in Plant Disease Management

The compound has been utilized in the synthesis of derivatives that exhibit significant antioomycete activity. These derivatives have shown promising results against the phytopathogen Pythium recalcitrans, which is known to cause severe damages in agriculture. One such derivative, identified as I23, demonstrated higher in vitro potency against P. recalcitrans with an EC50 value of 14 μM, surpassing the efficacy of commercial antifungal agents .

Bioactive Natural Scaffold for Agrochemicals

The core structure of 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid serves as a bioactive scaffold. This has been exploited for the development of new agrochemicals, particularly as a natural product mimic for semisynthetic optimization, leading to compounds that are effective in crop protection .

Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Studies

The compound’s derivatives have been analyzed using 3D-QSAR models, which help in understanding the structural requirements for biological activity. These studies have highlighted the importance of the C4-carboxyl group for antioomycete activity, providing insights for the design and development of more potent derivatives .

Mode of Action Analysis

Research has delved into the mode of action of these derivatives, suggesting that they disrupt the biological membrane systems of P. recalcitrans. This is crucial for designing compounds with specific targets and minimal off-target effects .

Lipidomics Analysis

Lipidomics analysis has been employed to further understand the impact of these compounds on the lipid profile of P. recalcitrans. Such studies are essential for the discovery of novel biomarkers and therapeutic targets .

Physiological and Biochemical Analysis

The physiological and biochemical impacts of the compound’s derivatives on P. recalcitrans have been assessed. This includes evaluating changes in enzyme activities, metabolic pathways, and overall health of the organism .

Ultrastructural Observation

Microscopic techniques have been used to observe the ultrastructural changes in P. recalcitrans upon treatment with the compound’s derivatives. This provides a visual confirmation of the compound’s efficacy at a cellular level .

Preventive Efficacy in Crop Protection

The compound’s derivatives have been tested in vivo for their preventive efficacy in crop protection. The derivative I23 achieved a preventive efficacy of 96.5% at a dose of 5.0 mg per pot, indicating its potential as a robust plant protectant .

Future Directions

The results of the studies on these derivatives could provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . The established CoMFA and CoMSIA models could be particularly useful in this regard .

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(12(14)15)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGXALUOFZHZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid

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